

fundamental properties of ent-Corey PG-Lactone Diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ent*-Corey PG-Lactone Diol

Cat. No.: B588866

[Get Quote](#)

An In-depth Technical Guide to **ent**-Corey PG-Lactone Diol

Introduction

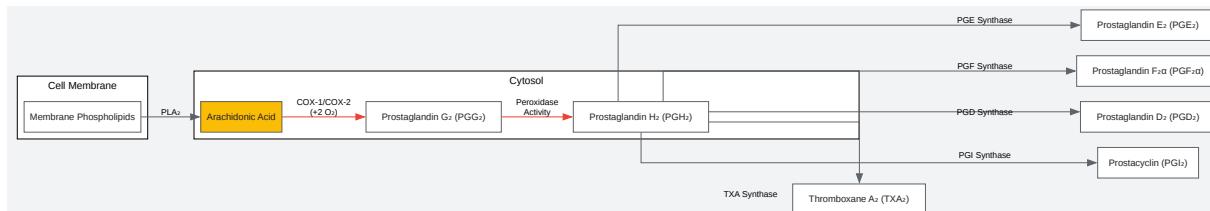
ent-Corey PG-Lactone Diol, the enantiomer of the naturally occurring Corey PG-Lactone Diol, is a pivotal chiral intermediate in the stereocontrolled synthesis of prostaglandins (PGs) and their analogues.^{[1][2]} Prostaglandins are lipid autacoids derived from fatty acids that exert a wide array of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.^[3] The rigid, stereochemically defined structure of **ent**-Corey PG-Lactone Diol provides a foundational scaffold for the elaboration of the complex side chains characteristic of various prostaglandins. This document serves as a technical guide for researchers, detailing the fundamental properties, biological context, and synthetic methodologies related to this critical synthetic building block.

Fundamental Properties

The core structure of **ent**-Corey PG-Lactone Diol is a bicyclic γ -lactone featuring two hydroxyl groups that are precursors to the functional groups on the cyclopentane ring of the target prostaglandin.

Physicochemical and Structural Data

The following table summarizes the key identifiers and physicochemical properties of **ent**-Corey PG-Lactone Diol.


Property	Value	Reference(s)
IUPAC Name	(6aR)-5S-hydroxy-4S-((R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one	[2]
CAS Number	53110-06-8	[2]
Molecular Formula	C ₁₅ H ₂₄ O ₄	[2][4]
Molecular Weight	268.35 g/mol	[2][4]
Appearance	Typically a solution in methyl acetate or other organic solvents.	[2]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 10 mg/mL	[2]
InChI Key	UMDQPEMZJHAFNL-LAJPVCDTSA-N	[2]
Canonical SMILES	CCCCC--INVALID-LINK--/C=C/[C@H]1[C@@H]2C--INVALID-LINK--[C@H]1OC(=O)C2	[2]
XLogP3 (Computed)	1.9	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	4	[4]
Storage Temperature	-20°C	[2]
Stability	≥ 1 year at -20°C	[2]

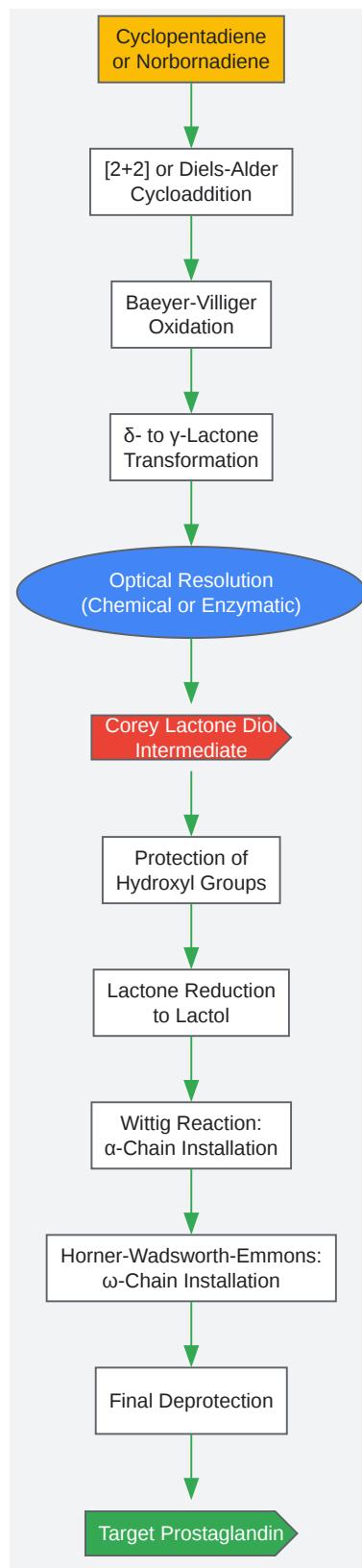
Biological Significance

The primary biological significance of **ent-Corey PG-Lactone Diol** lies in its role as a synthetic precursor. It is not typically investigated for its own biological activity but rather as a means to access enantiomeric (unnatural) prostaglandins. These synthetic prostaglandins are crucial tools for structure-activity relationship (SAR) studies and for developing novel therapeutic agents with modified metabolic stability or receptor selectivity. The lactone intermediates themselves can be considered prodrugs, which may undergo in vivo enzymatic hydrolysis to release the biologically active hydroxy acid form.^[5]

Biological Context: The Prostaglandin Biosynthesis Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The process is initiated by the COX enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H₂ (PGH₂). PGH₂ then serves as a substrate for various terminal prostaglandin synthases, which generate the diverse array of prostaglandins. The synthesis of prostaglandins from **ent-Corey PG-Lactone Diol** is a chemical synthesis that bypasses this biological pathway to create specific, desired structures.

[Click to download full resolution via product page](#)


Figure 1: Overview of the biological prostaglandin synthesis pathway.

Chemical Synthesis and Experimental Protocols

The most renowned method for preparing the core structure of prostaglandins is the Corey synthesis, a landmark achievement in organic chemistry.^[6] This convergent synthesis allows for the preparation of the core lactone structure, which is then elaborated with the required side chains.

Generalized Synthetic Workflow

The synthesis begins with a simple starting material, such as cyclopentadiene or norbornadiene, and proceeds through several key transformations to establish the correct stereochemistry of the bicyclic lactone core.^{[7][8]} Once the core is formed, the α - and ω -side chains are installed sequentially.

[Click to download full resolution via product page](#)

Figure 2: High-level workflow for the Corey synthesis of prostaglandins.

Representative Experimental Protocol: δ -Lactone to γ -Lactone Transformation

A critical step in many variations of the Corey synthesis is the transformation of a δ -lactone intermediate into the thermodynamically more stable γ -lactone.^[3] The following protocol is a representative example based on published procedures.

Objective: To convert a protected δ -lactone alcohol into the corresponding γ -lactone diol.

Materials:

- Protected δ -lactone intermediate (e.g., (3aR,4S,5R,6aS)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2,5-dione)
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- 30% Hydrogen peroxide (H₂O₂) solution
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Saturated aqueous sodium sulfite (Na₂SO₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup:** The protected δ -lactone is dissolved in a mixture of THF and methanol in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0°C in an ice bath.

- Ring Opening: An aqueous solution of LiOH or NaOH is added, followed by the slow, dropwise addition of 30% H₂O₂. The temperature should be carefully maintained below 5°C during the addition.[3] This step facilitates the oxidative opening of the δ-lactone ring.
- Intramolecular Cyclization: After the initial reaction, the mixture is allowed to warm to room temperature and stirred overnight. This allows for the intramolecular S_n2 reaction of the intermediate carboxylate onto the adjacent carbon, displacing a leaving group (formed from the initial bicyclic ether) and forming the γ-lactone ring.[3]
- Workup: The reaction is cooled again to 0°C. The excess peroxide is quenched by the slow addition of saturated aqueous Na₂SO₃ solution until a test with peroxide indicator strips is negative.
- Extraction: The organic solvents (THF, MeOH) are removed under reduced pressure. The remaining aqueous residue is diluted with water and washed with diethyl ether to remove non-polar impurities. The aqueous layer is then acidified to pH ~3-4 with a suitable acid (e.g., 1M HCl) and extracted multiple times with ethyl acetate.
- Purification: The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield the crude product.
- Chromatography: The crude γ-lactone diol is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.

Representative Experimental Protocol: Enzymatic Resolution

To obtain the enantiomerically pure ent-Corey Lactone, a racemic mixture of the Corey Lactone Diol is often subjected to resolution. Enzymatic resolution is a common and efficient method.[9]

Objective: To selectively acylate one enantiomer from a racemic mixture of Corey lactone diols using a lipase.

Materials:

- (±)-Corey lactone diol
- Lipase enzyme (e.g., Lipase AK from *Pseudomonas fluorescens*)
- Acylating agent (e.g., vinyl acetate)
- Organic solvent (e.g., dichloromethane, CH_2Cl_2)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: Racemic Corey lactone diol is dissolved in dichloromethane at room temperature in a flask with magnetic stirring.
- Acylation: Vinyl acetate is added as the acylating agent. The reaction is initiated by adding the lipase enzyme to the mixture.^[9]
- Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to follow the disappearance of the starting material and the formation of the acetylated product. The reaction is stopped (e.g., after ~50% conversion) to ensure high enantiomeric excess for both the remaining diol and the formed ester.
- Workup: The enzyme is removed by filtration (e.g., through a pad of Celite). The filtrate is concentrated under reduced pressure.
- Separation: The resulting residue, containing the unreacted diol enantiomer and the acylated enantiomer, is separated by silica gel column chromatography. Eluting with a solvent system like hexane/ethyl acetate will separate the more polar diol from the less polar ester.^[9]
- Hydrolysis (Optional): The separated, enantiomerically pure ester can be hydrolyzed back to the diol using standard basic conditions (e.g., K_2CO_3 in methanol) if that enantiomer is the

desired product.

Conclusion

ent-Corey PG-Lactone Diol is a cornerstone intermediate for the chemical synthesis of unnatural prostaglandins and their analogues. Its well-defined stereochemistry and versatile functional groups allow for the systematic and controlled construction of complex molecular targets. The methodologies developed by E.J. Corey and refined over decades provide a robust platform for accessing these biologically important molecules, enabling advanced research in medicinal chemistry and drug development. The protocols and data presented herein offer a technical foundation for scientists working with this invaluable synthetic tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Corey PG-Lactone Diol | C15H24O4 | CID 12895810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+)-Corey lactone | C8H12O4 | CID 11084331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 9. EP0501310A1 - Method for optical resolution of corey lactone diols - Google Patents [patents.google.com]
- To cite this document: BenchChem. [fundamental properties of ent-Corey PG-Lactone Diol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b588866#fundamental-properties-of-ent-corey-pg-lactone-diol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com